Caesium sulfide
Description
Structure
2D Structure
Properties
CAS No. |
12214-16-3 |
|---|---|
Molecular Formula |
Cs2S |
Molecular Weight |
297.88 g/mol |
IUPAC Name |
dicesium;sulfide |
InChI |
InChI=1S/2Cs.S/q2*+1;-2 |
InChI Key |
QTNDMWXOEPGHBT-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[Cs+].[Cs+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Caesium Sulfide
Direct Solid-State Synthesis of Crystalline Caesium Sulfide (B99878)
Direct solid-state synthesis represents a fundamental approach to producing crystalline caesium sulfide. This method involves the direct reaction of elemental caesium and sulfur.
The direct synthesis of this compound requires careful control of stoichiometry and reaction conditions to ensure the formation of the desired product, Cs₂S. The balanced chemical equation for this synthesis reaction is:
2 Cs + S → Cs₂S webqc.org
This reaction is typically carried out under an inert atmosphere to prevent the formation of caesium oxide and other unwanted byproducts due to the high reactivity of caesium metal. youtube.com Precise stoichiometric control, adhering to a 2:1 molar ratio of caesium to sulfur, is crucial for obtaining a pure product. webqc.org The reaction can be initiated by gently heating the reactants. For instance, elemental sulfur can be melted in a crucible, followed by the addition of a small amount of caesium to start the synthesis reaction. youtube.com
Anhydrous this compound can also be produced by reacting caesium and sulfur in a solvent like tetrahydrofuran (B95107) (THF), often requiring the presence of ammonia (B1221849) or naphthalene (B1677914) to facilitate the reaction. wikipedia.org
Table 1: Reaction Parameters for Direct Synthesis of this compound
| Parameter | Value/Condition | Source |
| Reactants | Elemental Caesium (Cs), Elemental Sulfur (S) | webqc.org |
| Stoichiometric Ratio | 2 moles Cs : 1 mole S | webqc.org |
| Atmosphere | Inert (e.g., Argon) | youtube.com |
| Initiation | Gentle Heating | youtube.com |
| Solvent (alternative) | Tetrahydrofuran (THF) | wikipedia.org |
| Catalyst (in THF) | Ammonia or Naphthalene | wikipedia.org |
Mechanochemical synthesis offers a solvent-free, room-temperature alternative for producing inorganic materials. This technique utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions. While specific research on the mechanochemical synthesis of pure this compound is not extensively detailed in the provided results, the principles of this method are applied to similar compounds like cerium monosulfide and caesium lead halides. researchgate.netrsc.orgresearchgate.net This approach involves milling the elemental precursors together, where the mechanical forces lead to the formation of the desired product. researchgate.net The process can induce self-propagating reactions in some systems. researchgate.net This method is recognized for its potential in synthesizing various sulfide-based solid-state electrolytes. mdpi.com
High-temperature solid-state reactions are a common method for synthesizing sulfide materials. mdpi.com For related rare-earth sulfides, such as cerium sulfides, synthesis often involves reacting the metal or its oxide with sulfur-containing compounds at elevated temperatures. dtic.mil For example, cerium sesquisulfide has been prepared by reacting ceria (CeO₂) with hydrogen sulfide gas at temperatures between 1200°C and 1400°C. dtic.mil While a specific high-temperature pathway for this compound is not detailed, the general principles suggest that reacting a caesium precursor with a sulfur source at high temperatures would be a viable, albeit potentially hazardous, synthetic route.
Solution-Based and Hydrothermal/Solvothermal Synthesis of this compound Derivatives
Solution-based methods provide an alternative to solid-state reactions, often allowing for better control over particle size and morphology. These techniques are particularly useful for the synthesis of complex sulfide derivatives and related chalcogenides. mdpi.com
Liquid ammonia serves as a useful solvent for the synthesis of various Zintl anions and related compounds, including those containing alkali metals like caesium. nih.gov While the direct synthesis of simple Cs₂S in liquid ammonia is not explicitly described, this solvent is employed in the synthesis of more complex caesium-containing chalcogenides. For instance, caesium-containing acetylides have been synthesized in liquid ammonia. d-nb.info The general approach involves dissolving the elemental precursors or soluble salts in anhydrous liquid ammonia, where the reaction proceeds to form the desired product. nih.gov The solubility of alkali metal-containing Zintl phases in liquid ammonia is a key factor in this synthetic strategy. nih.gov
The design of appropriate precursors is critical for controlling the synthesis of complex materials, including sulfides. nih.govresearchgate.net In solution-based synthesis, the choice of precursors can influence the reaction kinetics and the final product's properties. For example, in the hydrothermal synthesis of cesium tungsten bronze (CsₓWO₃), sodium tungstate (B81510) and cesium carbonate are used as raw materials. jmst.orgresearchgate.net Similarly, for other metal sulfides, the selection of the sulfur source, such as thiourea (B124793) or sodium sulfide, can affect the structure and morphology of the resulting material. mdpi.com While specific precursor design strategies for this compound are not detailed, the principles of using soluble metal salts and appropriate sulfur-releasing agents in a controlled manner are applicable. nih.govacs.org Stoichiometric control of precursors is also a key factor in determining the phase of the final product, as demonstrated in the synthesis of cesium bismuth halides.
Influence of Solvent Systems on Product Morphology and Purity
The synthesis of alkali metal sulfides, including this compound, is significantly influenced by the solvent system employed. The choice of solvent can dictate reaction pathways, affect the purity of the resulting product, and control the morphology, such as particle size and crystallinity.
In solution-phase synthesis, particularly for producing sulfide-based solid electrolytes, the properties of the organic solvent are critical. Research on lithium sulfide (Li₂S) systems, which offers analogous insights for Cs₂S, has shown a correlation between the dielectric constant of the solvent and the ionic conductivity of the resulting sulfide product. mdpi.com Solvents with higher dielectric constants can lead to higher reactivity between the alkali metal and sulfur precursors, facilitating the formation of high-purity crystalline products. mdpi.com However, solvents with high basicity, such as dimethylformamide (DMF) and 1-methyl-2-pyrrolidone (NMP), may cause decomposition of intermediate molecular complexes, negatively impacting purity. mdpi.com
Aprotic organic solvents like N-alkylpyrrolidone or N-alkylcaprolactam are utilized in methods to produce high-purity anhydrous alkali metal sulfides from an alkali metal hydroxide (B78521) and hydrogen sulfide. google.com The reaction temperature in these solvents is typically maintained between 50 and 250°C to prevent solvent decomposition and unfavorable pressure increases. google.com One established method for producing anhydrous this compound involves reacting caesium and sulfur in tetrahydrofuran (THF), often requiring ammonia or naphthalene as a reaction promoter. wikipedia.org
The state of the reactants in the solvent—either as a full solution or a suspension—also plays a role. The liquid-phase synthesis can be categorized as solution synthesis or suspension synthesis, each affecting the final product. mdpi.com For nanoparticle synthesis, the interplay between the sulfur source, reaction solvent, and reaction mechanisms is nuanced and crucial for tailoring new metal sulfide synthesis strategies. rsc.org The solvent can influence particle growth, with some solvents restricting growth and leading to smaller nanoparticles. rsc.org
Below is a table summarizing the role of different solvent types in the synthesis of alkali metal sulfides.
| Solvent Type | Key Properties | Influence on Synthesis | Example(s) |
| Aprotic Polar | High dielectric constant, lacks acidic protons | Promotes high reactivity and purity; may require specific temperature control to avoid decomposition. mdpi.comgoogle.com | N-methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF) mdpi.comwikipedia.org |
| Protic | Contains dissociable H+ (e.g., -OH, -NH) | Can participate in reactions; may be unsuitable for anhydrous products. rsc.org | Ethanol, Water rsc.org |
| Non-coordinating | Low polarity, does not strongly bind to reactants | Primarily acts as a medium; morphology may be influenced by other agents (e.g., ligands). rsc.org | Octadecene rsc.org |
Thin Film Deposition Techniques for this compound-Containing Materials
The fabrication of thin films containing this compound is essential for various electronic and optical applications. Several vacuum and solution-based deposition techniques are employed, each offering distinct advantages in controlling film thickness, uniformity, and microstructure.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, solid thin films from gaseous precursors. acs.orgijsrch.com In a typical CVD process for a metal sulfide, one or more volatile precursors react or decompose on a heated substrate surface to form the desired film. atomfair.com
For the deposition of this compound, a CVD process would require suitable volatile precursors for both caesium and sulfur. This could involve a dual-source approach, where a volatile organometallic caesium compound and a sulfur source like hydrogen sulfide (H₂S) or a thiol are introduced into a reaction chamber. rsc.org Alternatively, a single-source precursor (SSP) that contains both caesium and sulfur in one molecule could be used. SSPs can simplify the process and offer better control over the film's stoichiometry. rsc.org
The key parameters that control the quality of the deposited film in a CVD process include:
Substrate temperature
Precursor concentration and flow rate
System pressure
Carrier gas composition ijsrch.com
While specific literature on the CVD of pure Cs₂S is limited, the principles are well-established for a wide range of other metal sulfides, such as GaS, Cr₂S₃, and MnS. acs.orgrsc.org
Spray Deposition of this compound Precursors
Spray deposition, which includes techniques like spray pyrolysis and aerosol-assisted chemical vapor deposition (AACVD), is a cost-effective method for depositing thin films over large areas. espublisher.com The process involves atomizing a precursor solution into fine droplets (an aerosol) and spraying them onto a heated substrate. espublisher.comresearchgate.net The solvent evaporates, and the precursors decompose or react on the hot surface to form the desired film. espublisher.com
To deposit a this compound film, a solution would be prepared by dissolving soluble caesium and sulfur precursors in a suitable solvent. Examples of precursors could include caesium chloride or caesium acetate (B1210297) and a sulfur source like thiourea. researchgate.net The choice of solvent is critical as it must dissolve the precursors without causing premature reaction and should evaporate cleanly upon heating. nasa.gov Toluene is a common solvent used in such processes for moisture-sensitive precursors. nasa.gov
AACVD is a variation that mitigates the need for highly volatile precursors required in conventional CVD. aerosol-cdt.ac.ukrsc.org In AACVD, an aerosol of the precursor solution is generated (often ultrasonically) and transported to the reaction zone by a carrier gas, where it evaporates and decomposes to form the film. nasa.govsonozap.com This method allows for a wider range of precursor materials to be used. aerosol-cdt.ac.uk The morphology of the resulting film can be influenced by whether the aerosol droplets evaporate completely before reaching the substrate (vapor deposition) or arrive as liquid droplets. nasa.gov
One-Pot Synthesis Approaches for Heterostructures
One-pot synthesis methodologies represent an efficient and streamlined approach for the fabrication of complex heterostructures involving caesium and sulfide ions, particularly in the form of caesium lead sulfide nanocrystals. These methods are advantageous as they reduce the number of separate reaction steps, minimize purification of intermediates, and can offer better control over the final product's morphology and properties. Research has demonstrated the successful application of one-pot hot-injection techniques for creating colloidal all-inorganic caesium lead halide–lead sulfide (CsPbX₃–PbS, where X can be Cl, Br, or I) heterostructure nanocrystals. acs.orgnih.gov
This synthetic strategy typically involves the epitaxial growth of a perovskite material onto pre-formed nanocrystals within the same reaction vessel. acs.orgnih.gov The process begins with the formation of lead sulfide (PbS) nanocrystals. This is achieved by injecting a sulfur precursor into a solution containing a lead source, such as lead(II) bromide, along with capping agents like oleic acid and oleylamine (B85491) in a high-boiling point solvent like 1-octadecene. acs.org Following the formation of the PbS cores, a solution of caesium oleate (B1233923) is injected into the same reaction mixture. This triggers the growth of a caesium lead halide shell around the PbS nanocrystals, resulting in the desired heterostructure. acs.org
The resulting CsPbX₃–PbS heterostructures exhibit tunable optical properties, with their absorption and emission spectra adjustable from approximately 400 to 1100 nm. acs.orgnih.gov This tunability is achieved by modifying the size and composition of the perovskite component of the heterostructure. acs.orgnih.gov Furthermore, studies have indicated that the formation of these heterostructures, particularly CsPbI₃–PbS, can lead to enhanced stability in ambient conditions. acs.orgnih.gov The synthesis protocol has been shown to be scalable, allowing for the production of several hundred milligrams of the heterostructure nanocrystals. acs.org
Detailed research findings on the synthesis of CsPbBr₃–PbS heterostructures are outlined in the following table:
| Parameter | Details |
| Synthesis Method | Hot-Injection |
| Precursors | Lead(II) bromide (PbBr₂), Sulphur precursor, Caesium oleate |
| Solvents/Capping Agents | 1-Octadecene (ODE), Oleic acid (OA), Oleylamine (OLA) |
| Reaction Steps | 1. Formation of PbS nanocrystals via injection of sulfur precursor into PbBr₂ solution. 2. Formation of CsPbBr₃–PbS heterostructures via injection of caesium oleate. |
| Resulting Heterostructure | Caesium lead bromide-lead sulfide (CsPbBr₃–PbS) |
Advanced Structural Elucidation and Crystallographic Analysis of Caesium Sulfide
Fundamental Crystal Structures and Polymorphism of Caesium Sulfide (B99878)
Caesium sulfide (Cs₂S) is unique among the alkali metal sulfides in its crystallographic behavior at ambient conditions. semanticscholar.org While lithium, sodium, potassium, and rubidium sulfides adopt the cubic antifluorite (anti-CaF₂) structure, this compound crystallizes in the orthorhombic anti-cotunnite (anti-PbCl₂) structure. semanticscholar.orgnucleos.com This distinction is a key aspect of its solid-state chemistry. Under the application of high pressure, Cs₂S undergoes a significant polymorphic transformation. aip.orgnih.gov
At ambient pressure, this compound adopts the anti-cotunnite (PbCl₂-type) crystal structure, which belongs to the orthorhombic space group Pnma (No. 62) with four formula units (Z=4) per unit cell. aip.orgaip.org In this arrangement, the sulfur atoms are surrounded by nine caesium atoms. materialsproject.org The structure can be visualized as chains of trigonal prisms formed by Cs atoms, which are centered by the S atoms. aip.orgaip.org These chains are interconnected through common edges and extend parallel to the ab plane of the crystal. aip.org
There are two distinct caesium ion (Cs¹⁺) sites within the lattice. materialsproject.org One Cs¹⁺ site has a 5-coordinate geometry, bonding to five sulfur (S²⁻) atoms, while the second site is coordinated to four S²⁻ atoms, forming CsS₄ tetrahedra. materialsproject.org
Table 1: Crystallographic Data for this compound (anti-PbCl₂-type) at Ambient Pressure Data sourced from Rietveld refinement of X-ray diffraction patterns. aip.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.30 |
| b (Å) | 5.56 |
| c (Å) | 10.37 |
| Volume (ų) | 479.1 |
Upon compression, the initial anti-cotunnite structure of Cs₂S transforms into a distorted Nickel Indium (Ni₂In)-type structure. aip.orgnih.gov This high-pressure phase also conforms to the Pnma space group. aip.orgaip.org The transition begins at pressures below 1 GPa and is largely complete by 5 GPa. aip.orgnih.gov This transformation involves a displacement of the atoms that causes the chains of trigonal prisms to straighten compared to the anti-PbCl₂ structure. aip.org For instance, the Cs1-Cs1-Cs1 angle changes from 140.7° at ambient pressure to 158.1° at 7.4 GPa, approaching the ideal 180° angle of a perfect Ni₂In-type structure. aip.org
This structural change increases the coordination numbers of the atoms. The sulfur atom's coordination increases to 11, while the two caesium sites (Cs1 and Cs2) increase their coordination to 6 and 5, respectively. aip.org After reaching approximately 6.2 GPa, the profile of the X-ray diffraction patterns shows no significant changes up to 17 GPa. aip.org
Table 2: Refined Fractional Coordinates for this compound at 7.4 GPa The structure at this pressure is an intermediate between the anti-PbCl₂ and Ni₂In types but is described as a distorted Ni₂In-type. Lattice parameters: a = 7.00(1) Å, b = 5.41(1) Å, c = 9.70(1) Å. aip.org
| Atom | Wyckoff Position | x | y | z |
| Cs1 | 4c | 0.024(1) | 1/4 | 0.692(1) |
| Cs2 | 4c | 0.354(1) | 1/4 | 0.076(1) |
| S | 4c | 0.252(3) | 1/4 | 0.399(2) |
The high-pressure behavior of this compound is part of a systematic trend observed across the alkali metal sulfide (M₂S) family. aip.org While Cs₂S starts with an anti-cotunnite structure, the other stable alkali sulfides (Li₂S, Na₂S, K₂S, and Rb₂S) begin with the antifluorite structure at ambient pressure. semanticscholar.org Under compression, these also undergo phase transitions, often moving towards the same higher-density structures observed for Cs₂S. semanticscholar.orgaip.org
Li₂S : Transforms from antifluorite to anti-cotunnite at 12 GPa and then to a Ni₂In-type structure between 30 and 45 GPa. semanticscholar.org
Na₂S : Follows a sequence from antifluorite to anti-cotunnite at around 7 GPa, and subsequently to a Ni₂In-type structure at approximately 16 GPa. semanticscholar.org
K₂S : A distorted Ni₂In-type structure has been characterized at 6 GPa. aip.org
Rb₂S : Transitions to an anti-cotunnite structure below 0.7 GPa and then to a Ni₂In-type structure at 2.6 GPa. aip.org
This systematic progression highlights a common structural path under pressure for this family of compounds, with Cs₂S being distinct by adopting the intermediate anti-cotunnite structure even at ambient pressure. semanticscholar.orgaip.org
Phase Transitions and High-Pressure Crystallography of this compound
The structural stability and phase transitions of this compound under extreme conditions have been investigated primarily through high-pressure crystallographic techniques. aip.orgnih.gov These studies reveal a gradual and continuous transformation mechanism rather than an abrupt, first-order phase transition. aip.org
The primary experimental method for studying Cs₂S under pressure is angle-dispersive X-ray powder diffraction (ADXRD), typically employing a diamond-anvil cell (DAC) to generate high pressures. aip.orgaip.org In these experiments, a polycrystalline powder sample of Cs₂S is loaded into the DAC, and diffraction patterns are collected at various pressures up to 19 GPa. aip.org
The collected X-ray diffraction patterns show significant and continuous changes in the intensity of the diffraction peaks with increasing pressure. aip.orgaip.org For example, between 0.7 GPa and 6.2 GPa, the intensity of the (112) reflection progressively decreases, while the intensity of the (013) reflection sharply increases. aip.org Throughout this pressure range, all diffraction patterns can be indexed within an orthorhombic cell, and the systematic absences remain consistent with the initial Pnma space group, confirming that the space group symmetry is preserved during the transition. aip.org The observed transformation is reversible, as shown by the return to the initial diffraction pattern upon decompression. aip.org
The transition from the anti-cotunnite structure to the distorted Ni₂In-type structure in this compound is characterized as a continuous transformation. aip.orgnih.gov This means the structural evolution occurs gradually over a broad pressure range (from below 1 GPa to approximately 5 GPa) rather than at a single, discrete pressure point. aip.org The mechanism involves the continuous displacement of atoms, which leads to the straightening of the trigonal prism chains characteristic of the Ni₂In-type structure. aip.org This is reflected in the smooth evolution of the lattice parameters and atomic positions with pressure. The continuous nature of the changes in peak intensities in the diffraction patterns provides direct evidence for this gradual transformation mechanism. aip.org
Impact of Pressure on Crystal Lattice Parameters
The application of pressure significantly influences the crystal lattice parameters of this compound (Cs₂S), leading to anisotropic contraction and phase transformations. At ambient conditions, Cs₂S adopts an orthorhombic anti-PbCl₂-type structure with the space group Pnma. aip.org As pressure increases, the lattice parameters exhibit a highly anisotropic contraction. aip.org
A study utilizing angle-dispersive X-ray powder diffraction in a diamond-anvil cell up to 19 GPa revealed that between room pressure and 6.2 GPa, the a, b, and c axes undergo absolute contractions of approximately 1.4 Å, –0.04 Å, and 0.53 Å, respectively. aip.org This indicates that the primary compression occurs along the a and c axes, while the b axis shows a slight expansion. aip.org
This anisotropic compression is a precursor to a continuous structural transformation. Starting below 1 GPa and largely completed by 5 GPa, Cs₂S transitions from the anti-cotunnite-type structure to a distorted Ni₂In-type structure, which also has the Pnma space group. aip.org The diffraction patterns show minimal changes from 5 GPa up to 17 GPa, suggesting the stability of this high-pressure phase. aip.org This transformation is driven by the tendency of alkaline metal sulfides to adopt more densely packed structures under pressure. aip.org
The table below summarizes the refined lattice parameters of Cs₂S at ambient pressure and at 7.4 GPa. aip.org
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | Space Group |
|---|---|---|---|---|
| 0.0001 (Room Pressure) | 8.541(1) | 5.365(1) | 10.354(2) | Pnma |
| 7.4 | 7.00(1) | 5.41(1) | 9.70(1) | Pnma |
Advanced X-ray Diffraction and Neutron Diffraction Studies
Advanced diffraction techniques are crucial for understanding the complex structural chemistry of this compound and related compounds. Both X-ray and neutron diffraction provide detailed information about atomic arrangements, bond lengths, and phase transitions. wikipedia.orgresearchgate.net
Single-crystal X-ray diffraction (SCXRD) is a powerful method for the precise determination of the atomic and molecular structure of crystalline materials. wikipedia.orgrsc.org It allows for the unambiguous determination of space groups, unit cell dimensions, and atomic coordinates. mdpi.com For caesium-containing sulfides, SCXRD has been instrumental in characterizing their complex layered structures and understanding the nature of ion exchange within them. springernature.comnih.gov
For instance, in layered metal sulfides, SCXRD can visualize the arrangement of sulfide layers and the location of intercalated caesium ions. springernature.comcas.cn This technique has revealed how the structural flexibility of the sulfide framework accommodates Cs⁺ ions, a process relevant for applications like nuclear waste remediation. springernature.comnih.gov The data obtained from SCXRD, including atomic positions and bond lengths, are fundamental for establishing structure-property relationships. rsc.org
Rietveld refinement is a technique used for the analysis of powder diffraction data, where a calculated diffraction pattern is fitted to the observed data. malvernpanalytical.comworktribe.com This method is particularly valuable when single crystals are not available or when studying materials under non-ambient conditions. aip.orgmalvernpanalytical.com
For Cs₂S, Rietveld refinement of angle-dispersive X-ray powder diffraction data has been employed to determine the crystal structure at various pressures. aip.org This analysis confirmed the orthorhombic Pnma space group at both ambient and high pressures and provided the refined fractional atomic coordinates and lattice parameters. aip.org The refinement allows for the quantification of phase compositions and the extraction of detailed structural information from a powder pattern, including lattice parameters, atomic positions, and site occupancies. aip.orgmalvernpanalytical.com
The table below presents the Rietveld-refined fractional coordinates for Cs₂S at both room pressure and 7.4 GPa. aip.org
| Atom | Site | x | y | z | Pressure (GPa) |
|---|---|---|---|---|---|
| Cs1 | 4c | 0.022(1) | 1/4 | 0.686(1) | 0.0001 |
| Cs2 | 4c | 0.347(1) | 1/4 | 0.065(1) | |
| S | 4c | 0.252(1) | 1/4 | 0.395(1) | |
| Cs1 | 4c | -0.005(4) | 1/4 | 0.697(2) | 7.4 |
| Cs2 | 4c | 0.362(3) | 1/4 | 0.021(2) | |
| S | 4c | 0.250(8) | 1/4 | 0.407(5) |
In situ X-ray diffraction is a powerful technique for studying dynamic processes, such as phase transitions, in real-time. nih.govacs.org By collecting diffraction data as a function of temperature, pressure, or other external stimuli, the kinetics of structural changes can be elucidated. mdpi.comresearchgate.net
In the context of caesium-containing chalcogenides, in situ high-temperature X-ray powder diffraction has been used to investigate phase transitions. For example, studies on CsGaS₂ and CsGaSe₂ have revealed irreversible phase transitions at elevated temperatures. researchgate.netcore.ac.uk These experiments can identify intermediate phases and determine the conditions under which transformations occur. core.ac.uk For instance, in situ studies on Cs₂Ga₂Se₅ showed its decomposition into CsGaSe₂-mC64 at temperatures above 240 °C, with the decomposition being complete at 380 °C. core.ac.uk Such kinetic studies are essential for understanding the thermal stability and formation pathways of these materials. researchgate.net
Defect Chemistry and Non-Stoichiometry in this compound Systems
Defect chemistry and non-stoichiometry are critical concepts in understanding the properties of solid inorganic compounds like this compound. wikipedia.orgnumberanalytics.com Non-stoichiometric compounds have elemental compositions that deviate from the ideal ratio of small integers, often due to crystallographic defects such as vacancies or interstitial atoms. wikipedia.org
In many metal sulfides, non-stoichiometry is a common phenomenon. wikipedia.org For example, pyrrhotite, an iron sulfide, has a formula of Fe₁₋ₓS. wikipedia.org While specific studies focusing solely on the defect chemistry of pure Cs₂S are not prevalent in the searched literature, the principles can be applied. Defects in the crystal lattice, such as caesium or sulfur vacancies, can significantly alter the electronic and chemical properties of the material. wikipedia.orgfrontiersin.org These defects create charge imbalances that are compensated by changes in the oxidation states of other atoms in the lattice. wikipedia.org
The presence of defects can be crucial for the material's reactivity and performance in various applications. For instance, in catalysis, defect sites can act as active centers for chemical reactions. researchgate.net In the context of ion exchange materials, defects and non-stoichiometry can influence the mobility of ions within the crystal structure. frontiersin.org
Interlayer Spacing and Structural Flexibility Analysis
Layered sulfide materials containing caesium often exhibit significant structural flexibility, which is closely linked to their interlayer spacing. nih.govcas.cn This flexibility allows the material to adapt to the intercalation or exchange of ions. springernature.com
In layered metal sulfides, the structure consists of anionic layers held together by interlayer cations, such as Cs⁺. frontiersin.orgrsc.orgpnas.org The spacing between these layers can be adjusted depending on the size and concentration of the intercalated ions. springernature.commdpi.com For example, the ion exchange of Cs⁺ in certain layered sulfides has been shown to be a dynamic process where the framework responds to the guest ion. nih.gov
This structural adaptability is a key feature in the selective capture of caesium ions. springernature.comnih.govcas.cn The material can possess pores or channels that selectively allow Cs⁺ ions to enter, and upon capture, the structure can dynamically adjust, effectively trapping the ions. nih.gov This "Venus flytrap" mechanism highlights the importance of both the size of the interlayer spacing and the flexibility of the sulfide framework for applications in ion separation and sequestration. nih.gov The ability to modify the interlayer spacing through chemical means is a powerful tool for tuning the properties of these materials. mdpi.com
Spectroscopic and Microscopic Characterization Techniques for Caesium Sulfide
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations within a material, offering a fingerprint that is unique to its chemical structure and bonding.
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules. In the context of caesium sulfide (B99878), it is particularly useful for characterizing the various polysulfide anions that can form. For instance, the Raman spectrum of solid caesium hexasulfide (Cs₂S₆) provides clear evidence of its molecular structure. researchgate.netresearchgate.net The spectrum exhibits distinct bands corresponding to the stretching and bending modes of the sulfur-sulfur bonds within the helical S₆²⁻ anion. researchgate.netresearchgate.net
Research findings have identified five characteristic S-S stretching vibrations in the spectral region of 400–510 cm⁻¹. researchgate.net Additionally, four S-S-S bending modes are observed at wavenumbers below 300 cm⁻¹. researchgate.net The well-resolved nature of these peaks allows for detailed analysis of the polysulfide chain's structure. researchgate.net
researchgate.netFourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of a material's absorption or emission. wikipedia.orgnicoletcz.cz This method is foundational for identifying functional groups and elucidating molecular structures. nicoletcz.cz For solid samples like caesium sulfide, analysis is typically performed by preparing the material in a matrix transparent to infrared radiation, such as a caesium iodide (CsI) or potassium bromide (KBr) pellet, through which the IR beam is passed. northwestern.edujascoinc.com
In the study of complex materials containing caesium and sulfur, such as the host-guest complex Cs₂Sn₃S₇·xS₈, FTIR spectroscopy has been employed to confirm the presence of specific molecular components. northwestern.edu Spectra for such compounds are often recorded from the far-infrared region (100-650 cm⁻¹) to capture the low-energy vibrations characteristic of heavy atoms and lattice modes. northwestern.edu The resulting spectrum provides a molecular fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of the bonds within the sample. nicoletcz.cz
Surface Sensitive Electron Spectroscopy
Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical environment of the outermost atomic layers of a material, which often govern its reactivity and performance in various applications. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to analyze the elemental composition and the chemical and electronic states of elements within the top 5-10 nanometers of a material's surface. wikipedia.org The method works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org From these measurements, the binding energy of the electrons can be determined, which is characteristic of a specific element and its chemical state. ntu.edu.tw
ntu.edu.twnist.govAuger Electron Spectroscopy (AES) is a surface analysis technique that provides elemental composition of a sample's surface, similar to XPS. micro.org.au However, AES uses a focused electron beam as the excitation source, allowing for very high lateral resolution (typically <10 nm), making it ideal for elemental mapping of small features. carleton.eduphi.com The technique is highly surface-sensitive, probing the top 3-10 nanometers. carleton.edu
AES has been effectively used to characterize caesium-containing materials, such as Cs-promoted silver catalysts. phi.com In such studies, AES mapping reveals the spatial distribution of elements on the surface. For example, analysis of fresh and aged catalysts showed that caesium was well-dispersed across the alumina (B75360) support in both samples. phi.com By rastering the electron beam across the sample, detailed maps of the caesium, silver, and aluminum distribution were generated, providing insights into processes like catalyst agglomeration during aging. phi.com Coupled with ion sputtering to etch the surface, AES can also perform depth profiling to determine elemental composition as a function of depth. micro.org.au
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive analytical technique that analyzes the composition of the very outermost 1-2 nanometers of a solid surface. micro.org.au It uses a pulsed primary ion beam (often using caesium, Cs⁺) to dislodge and ionize species from the surface. carleton.edutuwien.at These ejected "secondary ions" are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high mass resolution. carleton.edu
TOF-SIMS provides detailed elemental and molecular information from the surface. micro.org.au The technique is capable of detecting all elements, including their isotopes, and has detection limits in the parts-per-million (ppm) range. ru.ac.zatascon.eu In studies of complex semiconductor materials, TOF-SIMS has been used to show that caesium can be detected and that it tends to accumulate at the grain boundaries of the material's absorber layer. researcher.life By rastering the primary ion beam, TOF-SIMS can generate high-resolution chemical maps of a surface and can be combined with sputtering to perform 3D analysis. micro.org.autascon.eu
High-Resolution Electron Microscopy and Related Techniques
High-resolution electron microscopy and its associated analytical methods are indispensable for a comprehensive understanding of the micro- and nanoscale features of this compound. These techniques offer direct imaging of the crystal lattice, elemental composition analysis, and detailed morphological assessment.
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for imaging the atomic structure of materials. wikipedia.org It allows for the direct visualization of crystal lattices and defects, providing invaluable insights into the atomic arrangement of this compound. wikipedia.org In HRTEM, a beam of electrons is transmitted through an ultra-thin specimen, and the resulting image is formed from the interference of the transmitted electrons. wikipedia.org The phase contrast in the image provides information about the atomic columns in the crystal. wikipedia.org
For instance, in the study of other complex chalcogenides, HRTEM has been used to confirm modulated layered structures and identify the atomic positions of constituent atoms. nih.gov The analysis of HRTEM images can reveal the crystallographic orientation and the presence of any structural defects, which can significantly influence the material's properties. The highest point resolution achievable with this technique is approximately 0.5 ångströms (0.050 nm), enabling the resolution of individual atoms. wikipedia.org
Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX or EDXA, is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). bruker.com When the electron beam of the microscope interacts with the sample, it causes the emission of characteristic X-rays from the atoms within the specimen. wikipedia.orgbruker.com Each element has a unique set of X-ray emission peaks, allowing for the identification of the elements present in the sample. wikipedia.org
EDS can be used to generate elemental maps, which show the distribution of different elements across the sample's surface. bruker.com This is particularly useful for confirming the presence and homogeneity of caesium and sulfur in this compound samples. The technique can also provide semi-quantitative analysis of the elemental composition. frontiersin.org For example, in the analysis of other sulfide materials, EDS has been used to confirm the presence of sulfur and other constituent elements. researchgate.net
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Accelerating Voltage | The energy of the incident electron beam, which determines the penetration depth and the elements that can be excited. | 5 kV (surface sensitive) to 15 kV (deeper penetration) frontiersin.org |
| Detector | Measures the energy and intensity of the emitted X-rays. | Silicon Drift Detector (SDD) bruker.com |
| Analysis Mode | Can be performed in point analysis, line scan, or mapping mode. | Mapping for elemental distribution bruker.com |
Scanning Electron Microscopy (SEM) is a versatile technique used to study the surface topography and morphology of materials. iyte.edu.tr It provides high-resolution images of the sample's surface, revealing details about the shape, size, and texture of the particles or grains. iyte.edu.trscirp.org In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting signals, such as secondary electrons and backscattered electrons, are collected to form an image. iyte.edu.tr
SEM is crucial for characterizing the morphology of synthesized this compound powders or thin films. It can reveal whether the material consists of well-defined crystals, agglomerates, or other structures. scirp.org The high depth of focus of SEM makes it particularly suitable for examining rough surfaces. iyte.edu.tr For instance, SEM analysis of other materials has been used to observe how particle morphology changes with different synthesis conditions. researchgate.net
Optical Spectroscopy for Electronic Structure Probing
Optical spectroscopy techniques are fundamental for investigating the electronic structure of this compound, providing information on band gaps, defect states, and recombination processes.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a technique used to determine the light absorption properties of solid, powdered, or rough-surfaced materials. jascoinc.comuniversallab.org When light strikes such a surface, it is scattered in multiple directions, and this diffusely reflected light is collected by an integrating sphere. jascoinc.comuniversallab.org The resulting spectrum reveals the wavelengths at which the material absorbs light.
This technique is particularly useful for determining the optical band gap of semiconductor materials like this compound. By analyzing the absorption edge in the diffuse reflectance spectrum, the band gap energy can be calculated using the Kubelka-Munk function. core.ac.uk For example, studies on related thiogallates have used UV-Vis DRS to determine their optical band gaps, which were found to be influenced by the presence of disulfide units in their structures. core.ac.uk
| Compound | Reported Band Gap (eV) | Reference |
|---|---|---|
| CsGaS₃ | 3.00 | core.ac.uk |
| Cs₂Ga₂S₅ | 3.26 | core.ac.uk |
| CsGaS₂-mC16 | 3.27 | core.ac.uk |
Photoluminescence (PL) and Cathodoluminescence (CL) are powerful spectroscopic techniques used to investigate the electronic and optical properties of materials. Both involve the emission of light from a material following excitation, but they differ in the excitation source.
Photoluminescence (PL) is the emission of light resulting from the absorption of photons. delmic.com A light source, typically a laser, excites electrons to higher energy states, and the subsequent radiative recombination of these electrons results in the emission of photons. delmic.com The energy of the emitted photons provides information about the electronic band structure, defect levels, and impurity states within the material. PL spectroscopy is highly sensitive to the presence of radiative recombination centers.
Cathodoluminescence (CL) , on the other hand, uses a high-energy electron beam as the excitation source. delmic.comhoriba.com This allows for broadband excitation, enabling the probing of a wide range of electronic transitions from the deep UV to the infrared. delmic.com CL is often performed in an SEM, which allows for high-spatial-resolution mapping of the luminescence properties. horiba.com The high energy of the electron beam can also excite different relaxation pathways compared to PL, providing complementary information about the material's electronic structure and defect states. delmic.com
In the study of various phosphors and semiconductor materials, both PL and CL are used to characterize their emission properties. researchgate.net For example, the PL and CL spectra of Sm³⁺-activated phosphors were found to be nearly identical, indicating similar radiative recombination pathways under both photo- and electron-excitation. researchgate.net
Theoretical and Computational Chemistry of Caesium Sulfide
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has been instrumental in characterizing materials like caesium sulfide (B99878), offering a balance between accuracy and computational cost. arxiv.org The choice of the exchange-correlation functional within DFT, such as the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA), is crucial for obtaining reliable results. arxiv.orgresearchgate.net For more complex systems or to achieve higher accuracy, meta-GGA functionals like the Strongly Constrained and Appropriately Normed (SCAN) functional, or hybrid functionals, may be employed. arxiv.orgescholarship.org
The electronic band structure of a material dictates its electrical and optical properties. For caesium sulfide and related compounds, DFT calculations are used to determine the band gap, which is the energy difference between the valence band and the conduction band.
While specific band structure calculations for pure Cs₂S are not extensively detailed in the provided results, the methodology is well-established. For instance, in the study of ternary thiogallates like Cs₂Ga₂S₅ and CsGaS₃, DFT calculations using the PBE-GGA functional were performed to analyze their electronic structures. core.ac.uk These calculations revealed that the presence of disulfide units (S₂²⁻) significantly influences the band gaps. core.ac.uk A general trend observed is that an increasing content of these disulfide units leads to smaller band gaps. core.ac.uk
The accuracy of the calculated band gap is highly dependent on the chosen functional. Standard DFT functionals like PBE are known to underestimate the band gap. arxiv.orgacs.org More advanced methods or corrections are often necessary to achieve results closer to experimental values. acs.orgmdpi.com
Table 1: Calculated Band Gaps of Related Caesium Thiogallates
| Compound | Calculated Band Gap (eV) core.ac.uk |
|---|---|
| CsGaS₂-mC16 | 2.53 |
| Cs₂Ga₂S₅ | 2.35 |
| CsGaS₃ | 1.97 |
DFT calculations also provide a detailed picture of the chemical bonding within a compound. For caesium-containing sulfides, the nature of the bonds can be elucidated through analysis of the electron density and orbital interactions.
In a study of Cs₂Ga₂S₅, which contains caesium, the analysis of chemical bonding revealed that the bonds involving caesium are completely ionic. nih.govcore.ac.uk In contrast, the gallium-sulfur (Ga-S) bonds were found to be polarized covalent, and the sulfur-sulfur (S-S) bonds were fully covalent. nih.govcore.ac.uk This highlights the significant charge transfer from the electropositive caesium atoms to the more electronegative sulfur atoms, a characteristic feature of alkali metal sulfides. The strong ionic bonds in Cs₂S are a key factor in its stability. researchgate.net
DFT calculations are a valuable tool for predicting the thermodynamic stability and reactivity of materials. The formation enthalpy, which is the energy released or absorbed when a compound is formed from its constituent elements, can be calculated to assess stability. escholarship.org
The recently developed SCAN meta-GGA functional has shown significant improvement over the PBE functional in predicting the formation enthalpies of main group compounds, bringing the accuracy for many oxides to within what is considered "chemical accuracy" (0.04 eV/atom). escholarship.orgresearchgate.net This level of accuracy is crucial for reliably predicting whether a compound will be stable and for exploring potential synthesis pathways. researchgate.net For caesium halides, it has been shown that including van der Waals interactions is important for correctly predicting their crystal structure and phase stability. researchgate.net
DFT can also be used to study the reactivity of surfaces. For instance, a study on the reaction of CO and H₂S to form COS on the surfaces of Cs₂S found that reactions involving the lattice sulfur atoms have very high energy barriers due to the strong Cs-S bonds. researchgate.net This indicates a low reactivity of the bulk sulfide under those conditions.
Ab-initio Molecular Dynamics Simulations
Ab-initio molecular dynamics (AIMD) is a simulation technique that combines molecular dynamics with electronic structure calculations, typically DFT. arxiv.org This method allows for the study of the dynamic behavior of atoms in a material at finite temperatures, providing insights into processes like phase transitions, diffusion, and reactions in solution. arxiv.orgacs.org
While specific AIMD simulations focusing solely on this compound were not found in the search results, the methodology is applicable. For example, AIMD has been used to study the solvation of caesium ions in water, revealing details about the hydration shell and the influence of counterions. rsc.org Such simulations could be extended to understand the behavior of this compound in various environments, for instance, its dissolution or its interaction with other molecules at a surface. The computational cost of AIMD, especially with more accurate hybrid functionals, has been a limiting factor, but recent advancements in computational methods are making these simulations more accessible. arxiv.org
Catalytic Reaction Pathway Modeling
Computational modeling is a powerful tool for understanding and predicting the catalytic activity of materials. By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and the nature of the active sites.
The identification of active sites is a critical step in understanding catalytic mechanisms. mdpi.com For caesium-promoted catalysts, computational studies can elucidate the role of caesium in creating or modifying these sites.
While not directly about this compound as the primary catalyst, studies on caesium-promoted ruthenium sulfide (RuS₂) catalysts for hydrodesulfurization (HDS) reactions provide relevant insights. researchgate.net It is suggested that caesium can increase the number of labile sulfur atoms, which are considered active sites, and stabilize the RuS₂ active phase. researchgate.net DFT calculations can be used to model the structure of these promoted catalysts and the adsorption of reactant molecules to identify the specific atomic configurations that lead to enhanced activity. uq.edu.aumdpi.com
A DFT study on the formation of carbonyl sulfide (COS) from carbon monoxide (CO) and hydrogen sulfide (H₂S) over Cs₂S explored the nature of the active sites and the reaction mechanism on different crystal facets. researchgate.net The study concluded that the reaction rate is dominated by the (001) facet, with the formation and dehydrogenation of a COSH* intermediate being key steps. researchgate.net This demonstrates how computational modeling can pinpoint the specific surfaces and reaction intermediates that are most important for a catalytic process.
Adsorption and Desorption Energetics
Computational studies, primarily employing density functional theory (DFT), are instrumental in elucidating the energetics of molecule-surface interactions. While extensive research on this compound as a primary adsorbent is limited, studies on related systems and its role as a catalyst provide valuable data on the adsorption and desorption behavior of relevant molecules.
In the context of the CO + H₂S reaction, the adsorption of reactants and the desorption of products on this compound surfaces are critical steps. Theoretical calculations show that the interaction strength is dependent on the specific crystal facet of Cs₂S. For instance, the adsorption energies of key species involved in the synthesis of carbonyl sulfide (COS) have been calculated for the low-index Miller planes of Cs₂S. researchgate.net
The adsorption of hydrogen sulfide (H₂S) on catalyst surfaces often involves dissociation. On various metal sulfide surfaces, the dissociative adsorption of H₂S to form HS and H species is a common and energetically favorable process. For example, DFT studies on α-Cr₂O₃(0001) surfaces show that the dissociative adsorption of H₂S is favored, with adsorption energies around 0.9 eV. researchgate.net Similarly, on the α-Fe₂O₃(001) surface, H₂S adsorbs with an energy of -0.56 eV, and the presence of oxygen vacancies can enhance this interaction, leading to dissociation and stronger binding with an adsorption energy of -1.53 eV. mdpi.com While these are not Cs₂S, they illustrate the general principles of H₂S interaction with surfaces.
The following table presents representative DFT-calculated adsorption energies for molecules relevant to the catalysis discussed in the next section. The values are illustrative of typical metal sulfide systems and highlight the comparative strength of interactions.
| Molecule | Surface | Adsorption Energy (eV) | Adsorption Type |
|---|---|---|---|
| H₂S | α-Fe₂O₃(001) | -0.56 | Molecular |
| H₂S (dissociated) | Vacancy on α-Fe₂O₃(001) | -1.53 | Dissociative |
| CO₂ | Cs₂O {010} | -2.94 (-284 kJ/mol) | Chemisorption |
| CO₂ | Cs₂O₂ {100} | -1.93 (-186 kJ/mol) | Chemisorption |
Note: Data for Fe₂O₃ and Cs₂O are used to illustrate typical adsorption energetics due to a lack of specific data for Cs₂S.
Mechanistic Insights into Chemical Transformations (e.g., CO + H₂S reaction)
This compound has been identified as a catalyst for the reaction between carbon monoxide (CO) and hydrogen sulfide (H₂S) to produce carbonyl sulfide (COS) and hydrogen (H₂). researchgate.net This reaction is a key intermediate step in the synthesis of methanethiol (B179389) (CH₃SH). DFT calculations have been employed to investigate the reaction mechanism on the surfaces of Cs₂S. researchgate.net
The study of the six low-index Miller planes of Cs₂S revealed that the catalytic activity originates from the specific arrangement of caesium and sulfur atoms on the surface, which act as active sites. The proposed mechanism involves the following general steps: researchgate.net
Adsorption of Reactants: CO and H₂S molecules adsorb onto the Cs₂S surface. H₂S likely undergoes dissociative adsorption to form surface-bound HS and H species.
Surface Reaction: The adsorbed species interact. A key step is the reaction between an adsorbed CO molecule and a surface HS group.
Intermediate Formation: This surface reaction leads to the formation of an intermediate species, such as HSCO.
Product Formation and Desorption: The intermediate undergoes further transformation, leading to the formation of COS and the release of H₂. The hydrogen atoms on the surface can then combine to form H₂ gas, which desorbs.
Theoretical models indicate that the energy barriers for these steps vary across different crystal planes, suggesting that the catalytic efficiency is surface-dependent. researchgate.net The basic nature of the sulfide ions and the Lewis acidic character of the caesium cations are believed to play a crucial role in facilitating the reaction.
Computational Studies on Phase Transitions
Computational studies, particularly those employing DFT, are powerful tools for predicting the behavior of materials under extreme conditions, such as high pressure. For this compound, theoretical calculations predict that it will undergo pressure-induced phase transitions.
At ambient pressure, Cs₂S crystallizes in an anti-cotunnite-type structure with the space group Pnma. However, computational and experimental studies on analogous materials like barium sulfide (BaS) and calcium sulfide (CaS) show a common transition from a less dense rock-salt (NaCl-type) or cotunnite-type structure to a more compact caesium chloride (CsCl-type) structure at high pressures. scispace.comresearchgate.net
For this compound, X-ray diffraction experiments have shown that the initial anti-cotunnite structure begins a continuous transformation to a distorted Ni₂In-type structure (also with Pnma space group) at pressures below 1 GPa, with the transformation being nearly complete by 5 GPa. The structure then remains stable up to at least 17 GPa. researchgate.net
First-principles calculations on other alkali metal sulfides and related compounds provide a framework for understanding the expected transitions in Cs₂S at even higher pressures. The general trend observed is the increase in the coordination number of the ions as the system seeks a more volume-efficient packing under compression.
The table below summarizes the computationally predicted and experimentally observed phase transitions for this compound and analogous compounds.
| Compound | Initial Phase (Low Pressure) | High-Pressure Phase | Transition Pressure (GPa) | Method |
|---|---|---|---|---|
| This compound (Cs₂S) | Anticotunnite (Pnma) | Distorted Ni₂In-type (Pnma) | <1 - 5 | Experimental (XRD) researchgate.net |
| Calcium Sulfide (CaS) | NaCl-type (Fm3m) | CsCl-type (Pm3m) | ~40.0 | Experimental & DFT researchgate.net |
| Barium Sulfide (BaS) | NaCl-type (Fm3m) | CsCl-type (Pm3m) | >6 | Experimental & DFT scispace.com |
| Magnesium Selenide (B1212193) (MgSe) | NaCl-type (B1) | CsCl-type (B2) | 175.2 | DFT cdnsciencepub.com |
These computational studies are crucial for understanding the fundamental properties of this compound and for predicting its behavior in environments where high pressures are encountered, such as in geophysical contexts or in the design of new materials.
Reactivity and Reaction Mechanisms Involving Caesium Sulfide
Role of Caesium Sulfide (B99878) as Catalyst and Catalyst Support
While caesium sulfide (Cs₂S) itself is not extensively documented as a primary catalyst, caesium compounds, particularly in conjunction with metal sulfides, play a significant role as promoters in various catalytic systems. The high electropositivity and large ionic radius of the caesium ion can modify the electronic properties, surface structure, and stability of active catalytic phases.
Caesium promotion is particularly relevant in hydrodesulfurization (HDS) processes, a critical step in refining petroleum to remove sulfur-containing compounds. In studies involving ruthenium sulfide (RuS₂) catalysts supported on mesoporous materials for the HDS of dibenzothiophene (B1670422) (DBT), the addition of caesium influences the reaction pathway. acs.org The presence of caesium tends to direct the HDS reaction toward the direct desulfurization (DDS) route, which leads to the formation of biphenyl (B1667301) with high selectivity. acs.org This pathway involves the direct cleavage of carbon-sulfur bonds without prior hydrogenation of the aromatic ring. However, research also indicates that the amount of caesium is a critical factor; lower caesium content can lead to better dispersion of the RuS₂ active phase, enhancing catalytic activity at lower temperatures. acs.org
The promotional effect of caesium is well-established in heterogeneous catalysis, where it can enhance the activity, selectivity, and stability of catalysts. One prominent example is the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) over vanadium-based catalysts, a key step in the production of sulfuric acid. researchgate.net
The addition of caesium as a promoter to V₂O₅/SiO₂ catalysts has been shown to improve their performance, especially at low temperatures. researchgate.net Caesium helps in the formation of pyrosulfate species (e.g., Cs₂S₂O₇) within the molten salt phase of the catalyst under reaction conditions. researchgate.net These caesium-containing pyrosulfates play a crucial role in the redox cycle by stabilizing the active pentavalent vanadium complexes, which increases the availability of oxygen for the reaction and enhances the catalyst's thermal stability. researchgate.net
| Catalyst System | Promoted Reaction | Role of Caesium Promoter | Research Finding |
| Cs-RuS₂/SBA-15 | Hydrodesulfurization (HDS) of Dibenzothiophene | Directs reaction pathway | Leads the reaction toward the direct desulfurization (DDS) route with high selectivity to biphenyl. acs.org |
| V₂O₅-K₂SO₄-Cs₂SO₄/SiO₂ | Oxidation of Sulfur Dioxide (SO₂) | Enhances low-temperature activity and stability | Promotes the formation of pyrosulfate, which stabilizes the active V⁵⁺ state and increases available oxygen. researchgate.net |
| Ni-MoS₂/Al₂O₃ | Hydrodesulfurization (HDS) | Can enhance C-S bond cleavage | Co-feeding aromatics or nitrogen heterocycles with dibenzothiophene can promote C-S bond scission over conventional sulfide catalysts. chemrxiv.org |
| CuO/ZnO/Al₂O₃ | Water-Gas Shift (WGS) Reaction | Inhibits side reactions | Caesium promotion (ca. 1 wt.%) inhibits the formation of methanol (B129727) as an undesirable by-product. ucl.ac.uk |
Solid-State Reaction Kinetics of this compound
The study of solid-state reaction kinetics involves understanding the rates and mechanisms of reactions where at least one reactant is a solid. These reactions are distinct from gas or liquid-phase reactions because they are often governed by factors such as crystal structure, diffusion rates of atoms through a solid lattice, and the formation of new interfaces. researchgate.netnih.gov The synthesis of this compound from its constituent elements, 2 Cs(s) + S(s) → Cs₂S(s), is a characteristic solid-state synthesis reaction. webqc.org
The kinetics of such reactions are typically described by mathematical models that fall into several categories based on the presumed rate-limiting step. researchgate.net
Nucleation Models: These models assume the reaction rate is controlled by the formation of small, stable nuclei of the product phase at active sites on the reactant surface.
Geometrical Contraction Models: These models apply when the reaction proceeds at a constant rate at the interface between reactant and product, causing the reactant particle to shrink.
Diffusion Models: In these cases, the rate is limited by the diffusion of reactants through the product layer that forms around the reactant core.
While these general models provide a framework for analyzing the kinetics of reactions involving this compound, specific experimental data detailing the activation energies and rate constants for its formation or other solid-state reactions are not extensively detailed in publicly available literature.
| Kinetic Model Category | Description of Rate-Limiting Step | Example Models | Applicability |
| Nucleation | Formation of stable product nuclei. | Avrami-Erofeev equations | Reactions where the initial formation of a new phase is the slowest step. |
| Geometrical Contraction | Advancement of the reactant-product interface. | Contracting Area, Contracting Volume | Reactions on the surface of non-porous solid particles. |
| Diffusion | Transport of species through a product layer. | Jander equation, Ginstling-Brounshtein equation | Reactions where a coherent product layer forms and impedes further reaction. |
| Reaction Order | Empirical fit to overall reaction progress. | First-order, second-order models | Used when the mechanism is complex or unknown. |
Interactions with Gases and Environmental Species (Academic Focus)
The interaction of this compound with atmospheric gases, particularly acidic gases like sulfur dioxide, is of academic interest for understanding its environmental stability and potential role in sulfur cycling processes.
2 Cs₂S + 3 SO₂ → 2 Cs₂SO₃ + 3 S
In this proposed reaction, this compound reacts with sulfur dioxide to form caesium sulfite (B76179) (Cs₂SO₃) and elemental sulfur. Depending on the reaction conditions, such as temperature and the presence of oxidants, the caesium sulfite could potentially be further oxidized to caesium sulfate (B86663) (Cs₂SO₄).
The oxidation of sulfide often proceeds through a series of complex steps involving various intermediate sulfur-oxygen species. nih.govfrontiersin.org During the reaction of this compound with SO₂ or other oxidizing species, several transient intermediates may form. nih.gov These reactive sulfur species are typically unstable and are converted to more stable final products like sulfite, sulfate, or elemental sulfur.
Potential intermediates include:
Polysulfides (Cs₂Sₓ): Formed from the reaction of sulfide with elemental sulfur, polysulfides consist of chains of sulfur atoms. frontiersin.org
Thiosulfate (Cs₂S₂O₃): A common intermediate in sulfide oxidation, containing sulfur in both the +6 and -2 oxidation states.
Sulfite (Cs₂SO₃): As shown in the proposed reaction above, sulfite is a likely primary product. nih.gov
The specific intermediates formed and their lifetimes would depend heavily on the reaction kinetics and thermodynamic conditions. nih.gov
| Intermediate Species | Chemical Formula | Oxidation State(s) of Sulfur | Potential Role in Cs₂S Oxidation |
| Polysulfide | Cs₂Sₓ (x > 1) | -2, 0 | Formed from the reaction of Cs₂S with newly produced elemental sulfur. frontiersin.org |
| Thiosulfate | Cs₂S₂O₃ | +6, -2 | A common, relatively stable intermediate in many sulfide oxidation pathways. frontiersin.org |
| Sulfite | Cs₂SO₃ | +4 | A primary product from the reaction with SO₂, which can be further oxidized to sulfate. nih.gov |
Advanced Materials Applications of Caesium Sulfide Based Systems
Application in Semiconductor Devices (Material Science Focus)
The intrinsic semiconductor properties of caesium sulfide (B99878) make it a candidate for use in various electronic components. nanorh.com Its ability to be incorporated into thin-film formats and its interaction with light are key characteristics driving its exploration in this field.
Caesium sulfide is utilized in the fabrication of photodetectors, devices that convert light into electrical signals. nanorh.com The efficacy of Cs₂S in this application stems from its fundamental ability to interact with photons, generating charge carriers that constitute an electrical current. nanorh.com
Nano-heterojunctions, which combine different nanomaterials, are a promising approach for developing broadband photodetectors. researchgate.net For instance, heterostructures that pair perovskite nanocrystals with chalcogenide quantum dots, such as those involving caesium lead halide and lead sulfide, are being investigated for optoelectronic applications, including photodetectors. nih.gov These composite systems offer tunable electronic properties and can be engineered to absorb light in the near-infrared region, expanding their detection range. nih.gov The goal is to develop highly efficient photodetectors by leveraging the unique properties of nanostructured metal sulfides. researchgate.net
Table 1: Performance Metrics of a CsPbBr₃–Bi₂S₃ Nano-heterojunction Photodetector
| Parameter | Value | Wavelength |
|---|---|---|
| Responsivity | 380 µA/W | 532 nm |
| Specific Detectivity | 1.02 x 10⁵ Jones | 532 nm |
| Extended Detection | Near-Infrared | 1064 nm |
| Responsivity (NIR) | 90 µA/W | 1064 nm |
This table presents data for a related heterojunction system, illustrating the potential of combining caesium-containing compounds with other sulfides for photodetector applications. researchgate.net
This compound is also employed in the fabrication of thin-film transistors (TFTs), which are essential switching components in electronic devices like display technologies. nanorh.com A TFT is a type of field-effect transistor built by depositing thin films of a semiconductor active layer, a dielectric layer, and metallic contacts onto a substrate. azom.com
The performance of TFTs is heavily dependent on the semiconductor material used. azom.com While materials like amorphous silicon and metal oxides are common, research continues into novel compounds. mdpi.commdpi.com The semiconductor properties of Cs₂S make it a material of interest for the active channel layer in TFTs. nanorh.com The development of p-channel TFTs using solution-processed copper tin sulfide has demonstrated high mobility and stability, indicating the potential of metal sulfides in low-power electronic devices. rsc.org
Optoelectronic Materials and Devices
The optical and electronic properties of this compound-based systems are particularly relevant for optoelectronic devices, which source, detect, and control light. nanorh.com
Due to its optical properties, this compound is considered a potential material for use in light-emitting diodes (LEDs). nanorh.com An LED is a semiconductor device that emits light when an electric current passes through it, a phenomenon known as electroluminescence. wikipedia.org The color of the light is determined by the band gap of the semiconductor material. wikipedia.org
Research into related caesium compounds has shown significant promise for LED applications. For example, stable caesium lead chloride (CsPbCl₃) nanocrystals have been used to create violet LEDs with extremely narrow emission spectra. acs.org Similarly, europium-doped caesium bromide (CsBr:Eu²⁺) nanocrystals have been employed as efficient color converters for fabricating white LEDs. researchgate.net While direct application of Cs₂S in commercial LEDs is still under investigation, these findings highlight the potential of caesium-based compounds in developing efficient and color-pure light sources. nanorh.comnih.gov The use of caesium carbonate as a doping agent in the electron transport layer of organic light-emitting diodes (OLEDs) has also been shown to lower the driving voltage and produce deep blue emission. dtic.mil
Combining different semiconductor nanocrystals to form heterostructures is a powerful strategy for creating materials with tailored optical properties. nih.gov Heterostructures composed of caesium lead halide perovskites and lead sulfide (PbS) nanocrystals have demonstrated the ability to tune light absorption and emission from 400 to 1100 nm. nih.gov This tunability is achieved by controlling the size and composition of the perovskite component. nih.gov
The optical properties of colloidal semiconductor nanocrystals are highly sensitive to factors like chemical composition and excess charge. nih.govresearchgate.net Anion exchange reactions, for instance, can finely tune the emission wavelength of caesium lead halide perovskite nanocrystals across the entire visible spectrum. nih.gov The development of such heterostructures, where materials like this compound could be integrated, opens pathways for novel optoelectronic devices with precisely engineered responses to light. nih.gov
Table 2: Properties of AInSe₂ (A = K, Rb, Cs) Nanocrystals with Tunable Band Structures
| Compound | Derived Optical Band Gap (eV) |
|---|---|
| KInSe₂ | 2.86 |
| RbInSe₂ | 2.91 |
| CsInSe₂ | 2.98 |
This table shows how changing the alkali metal cation (including caesium) in an indium selenide (B1212193) nanocrystal system allows for the fine-tuning of the optical band gap. acs.org
Role in Energy Storage Materials (Material Science Focus)
This compound is being explored for its potential role in energy storage devices. nanorh.com Its electrochemical properties may be utilized to enhance the performance of batteries and other systems that require high energy densities. nanorh.com Metal sulfides, in general, are promising electrode materials due to their high specific capacity, which is often several times higher than that of traditional graphite-based materials. science.gov
Research into lithium-sulfur batteries, a next-generation energy storage technology, often involves lithium sulfide (Li₂S) as a cathode material. stanford.edu The challenges in this area, such as stability and cycling performance, are being addressed through strategies like the use of multifunctional binders. stanford.edu Furthermore, the addition of caesium compounds, such as cesium nitrate, to the electrolyte in lithium metal batteries has been shown to stabilize the electrodes and improve charging rates and cycle life. bnl.gov While direct application of this compound as a primary electrode material is still an area of active research, its properties suggest it could be incorporated into nanocomposites or used as a coating to improve the mechanical, thermal, or electronic characteristics of energy storage materials. nanorh.comamericanelements.com The potential for this compound to be used in solar energy materials and fuel cells is also recognized. americanelements.com
Solid-State Electrolytes and Ionic Conductivity
Sulfide-based solid electrolytes are at the forefront of research for next-generation all-solid-state batteries due to their high ionic conductivity and favorable mechanical properties. While the majority of research has centered on lithium-ion conducting sulfides, the fundamental principles of ionic conduction in these materials can be extended to other alkali metal sulfides, including this compound. The ionic conductivity in solid electrolytes is intrinsically linked to the mobility of ions within the crystal lattice. This mobility is influenced by factors such as the size of the mobile ion, the crystal structure of the material, and the presence of defects or vacancies.
In sulfide-based systems, the larger and more polarizable sulfide anion, compared to the oxide anion, generally leads to a softer lattice framework. This "soft" nature can create larger pathways for ion migration, which is beneficial for ionic conductivity. Caesium, being the largest and most electropositive of the stable alkali metals, presents a unique set of properties in this context. While its large ionic radius could potentially hinder its movement through a rigid crystal lattice, in the context of a deformable sulfide lattice, it might not be as significant of a barrier.
The development of novel sulfide electrolytes often involves strategies such as doping and the creation of glass-ceramic microstructures. Doping with aliovalent cations can introduce vacancies in the crystal lattice, which are essential for ion hopping. For instance, doping Li7P3S11 with Ce2S3 has been shown to enhance ionic conductivity. researchgate.net While not caesium, this demonstrates the principle of using dopants to modify the charge carrier concentration and mobility. Theoretical studies and further experimental work are needed to fully elucidate the potential of this compound or caesium-containing sulfide systems as solid-state electrolytes.
Cathode Material Components
The cathode is a critical component of any battery, and in the context of all-solid-state batteries, the interface between the cathode and the solid electrolyte is of paramount importance. While this compound itself is not a conventional cathode material, its properties could be relevant in the context of composite cathodes or as a component to modify the cathode-electrolyte interface.
In many sulfide-based all-solid-state batteries, the cathode is a composite material, typically consisting of an active material (like a transition metal oxide or sulfide), a conductive additive (like carbon), and the solid electrolyte itself to ensure good ionic contact. The chemical and electrochemical stability of the solid electrolyte at the cathode interface is a major challenge. oaepublish.com Many sulfide electrolytes are prone to oxidation at the high operating voltages of modern cathodes. acs.org
The introduction of a thin interlayer or a coating on the cathode particles is a common strategy to mitigate these interfacial reactions. researchgate.net While there is no direct research on using this compound for this purpose, one could speculate on its potential role. Given its highly basic nature, this compound could potentially react with acidic species at the interface, forming a passivation layer. However, the electrochemical stability of this compound itself at high potentials would be a significant concern.
Furthermore, the presence of a large cation like caesium at the interface could influence the formation of the space-charge layer, a region of altered ion concentration that can impede ion transport across the interface. acs.org The specific impact would depend on the relative chemical potentials of the ions in the cathode and the electrolyte. acs.org
It is important to note that the practical application of this compound as a cathode material component would require significant research to overcome challenges related to its reactivity, electrochemical stability, and potential for dissolution into the electrolyte.
Interfacial Reactions and Thermal Runaway Mechanisms in Sulfide-Based Batteries
The safety of batteries is a primary concern, and thermal runaway is a critical failure mode. In sulfide-based all-solid-state batteries, the mechanisms of thermal runaway are different from those in traditional lithium-ion batteries with liquid electrolytes. The interfacial reactions between the cathode and the sulfide solid electrolyte play a crucial role in initiating and propagating thermal runaway.
At elevated temperatures, the cathode material can release oxygen, which can then react exothermically with the sulfide electrolyte. This reaction can generate significant heat and gaseous byproducts, such as sulfur dioxide (SO2), leading to a rapid increase in temperature and pressure within the cell. The nature of the sulfide electrolyte (e.g., glassy-ceramic vs. crystalline) can influence the onset temperature and the severity of these reactions.
The presence of caesium at the cathode-electrolyte interface could potentially influence these thermal runaway mechanisms. Caesium is a highly reactive alkali metal, and its compounds can have different thermal stabilities compared to their lithium or sodium counterparts. The large size and high electropositivity of the caesium ion could affect the stability of the interfacial layer and its reactivity towards the cathode material and its decomposition products.
For instance, the formation of caesium polysulfides or other reaction products at the interface could have different thermal decomposition pathways compared to lithium polysulfides. The high reactivity of caesium could potentially lower the onset temperature for exothermic reactions, which would be a significant safety concern. On the other hand, if a stable caesium-containing interfacial layer were to form, it could potentially inhibit further reactions and improve the thermal stability of the system.
A comprehensive understanding of the thermodynamics and kinetics of the reactions between this compound and various cathode materials at elevated temperatures is necessary to predict its impact on the thermal runaway behavior of sulfide-based batteries.
Environmental Remediation Applications (Mechanistic Focus)
Selective Ion Exchange for Radionuclide Capture
Layered metal sulfides have emerged as highly effective materials for the selective capture of radionuclides, particularly caesium-137 (¹³⁷Cs), from aqueous solutions. researchgate.netrsc.orgchemistryviews.orgcsulb.edu The mechanism behind this high selectivity is primarily ion exchange, where mobile cations within the layered structure of the sulfide material are replaced by caesium ions from the solution.
The structure of these layered sulfides, such as KInSnS₄ and K₂ₓSn₄₋ₓS₈₋ₓ, consists of anionic layers with interlayer cations (e.g., K⁺) that maintain charge neutrality. researchgate.netchemistryviews.org These interlayer cations are relatively mobile and can be exchanged with other cations from the surrounding solution. The selectivity for caesium is attributed to several factors, including the "soft" nature of the sulfide anions, which have a strong affinity for "soft" cations like caesium, according to the Hard and Soft Acids and Bases (HSAB) theory.
Furthermore, the flexible interlayer spacing of these materials can accommodate the large hydrated caesium ions. Single-crystal X-ray diffraction studies have provided molecular-level insights into the ion-exchange process, showing how caesium ions replace the original interlayer cations and coordinate with the sulfur atoms of the framework. researchgate.net
The efficiency of caesium capture by these sulfide materials is often quantified by the distribution coefficient (Kd), which is a measure of the affinity of the sorbent for the target ion. Layered sulfides have demonstrated high Kd values for caesium, even in the presence of high concentrations of competing cations like sodium, potassium, and calcium. researchgate.netcsulb.edu This high selectivity is crucial for the effective remediation of radioactive waste streams, where caesium is often present at low concentrations alongside a high background of other ions.
| Material | Target Radionuclide | Competing Ions | Selectivity Insight |
| KInSnS₄ | Cs⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Sr²⁺, La³⁺ | High selectivity for Cs⁺ due to the strong affinity between the soft Lewis acid (Cs⁺) and the soft Lewis base (S²⁻) of the framework. researchgate.net |
| K₂ₓSn₄₋ₓS₈₋ₓ (KTS-3) | Cs⁺, Sr²⁺, UO₂²⁺ | Na⁺ | The layered structure with mobile K⁺ ions allows for rapid and selective exchange with radionuclides. chemistryviews.org |
| K₂In₂Sb₂S₇·2.2H₂O (KIAS) | Cs⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺ | Cation activation enhances the adsorption performance, achieving ultra-fast and selective capture of Cs⁺. rsc.org |
Adsorption Mechanisms for Pollutant Removal
In addition to ion exchange, other adsorption mechanisms contribute to the removal of pollutants by sulfide-based materials. These mechanisms include surface complexation, precipitation, and electrostatic attraction. The surface of metal sulfides in aqueous solution can possess charged sites that interact with dissolved ions. chemistryviews.org
For caesium, the primary adsorption mechanism by layered sulfides is ion exchange, as discussed previously. However, for other pollutants, particularly heavy metal cations, surface complexation with the sulfur atoms on the sulfide surface can be a significant removal pathway. The sulfur atoms act as binding sites for heavy metals, forming stable surface complexes.
The effectiveness of these adsorption mechanisms is influenced by several factors, including the pH of the solution, the concentration of the pollutant, and the presence of other dissolved species. For instance, the pH can affect the surface charge of the sulfide material and the speciation of the pollutant in solution, both of which can impact the adsorption process.
The porous nature of some sulfide materials can also play a role in pollutant removal by providing a high surface area for adsorption. The combination of ion exchange and other adsorption mechanisms makes sulfide-based materials versatile for the remediation of a wide range of environmental contaminants.
Future Research Directions and Emerging Paradigms in Caesium Sulfide Studies
Development of Novel Synthesis Routes for Tailored Structures
The synthesis of caesium sulfide (B99878) has traditionally relied on methods such as the reaction of cesium and sulfur in a suitable solvent like THF, or the reaction of hydrogen sulfide with cesium hydroxide (B78521) solution. wikipedia.org However, to harness the full potential of this material, future research must focus on developing novel synthesis routes that offer precise control over the material's structure, morphology, and purity.
Emerging strategies are moving beyond bulk synthesis to create tailored structures with specific properties. Key future directions include:
Solution-Phase and Colloidal Synthesis: Developing low-temperature, solution-phase methods, similar to those used for cesium lead halide perovskite nanowires, could yield highly crystalline Cs₂S nanostructures like nanowires, nanocubes, or quantum dots. rsc.orgnih.gov Such strategies may not require inert gas atmospheres, significantly reducing complexity and cost. nih.gov The choice of solvents and sulfur precursors will be critical in controlling the reaction pathways and final product morphology. rsc.org
Hydrothermal and Solvothermal Methods: These techniques, proven effective for other layered metal sulfides, offer a pathway to crystalline caesium sulfide structures under controlled temperature and pressure. frontiersin.org This could enable the synthesis of unique phases or composites that are inaccessible through traditional methods.
Solvent- and Catalyst-Free Synthesis: Exploring environmentally friendly, solvent-free, and catalyst-free reaction conditions represents a significant step towards sustainable production. researchgate.net These methods could provide a direct route to high-purity this compound, avoiding contaminants from solvents or catalysts.
Precursor Engineering: The design of novel cesium and sulfur precursors is a promising avenue. For instance, using cesium bases in conjunction with specific organosulfur compounds could open new reaction pathways for creating unsymmetrical this compound-containing materials, a concept adapted from organoselenide synthesis. acs.org
Control over these synthesis parameters will allow for the production of this compound with tailored crystallite size, defect density, and surface area, which are crucial for applications in catalysis and energy storage.
Advanced In Situ and Operando Characterization Techniques
To understand the dynamic processes that govern the performance of this compound in various applications, researchers are moving from static, ex situ characterization to advanced, real-time techniques. In situ (in position) and operando (under working conditions) methods are critical for observing the material's structural and chemical evolution as it happens. sciengine.comwhut.edu.cn
Future studies on this compound will increasingly rely on a suite of these powerful techniques to bridge the gap between material properties and functional performance.
Probing Structural Evolution: In situ X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are indispensable for monitoring phase transitions and morphological changes in real-time. sciengine.com For example, in situ TEM could visualize the lithiation/sodiation process if Cs₂S is used in a battery, revealing volume expansion and phase transformations that are critical to understanding performance and degradation. whut.edu.cn
Analyzing Interfacial Chemistry: In situ and operando X-ray Photoelectron Spectroscopy (XPS) are vital for studying the chemical state of the material's surface and its interfaces with other components, such as electrolytes in a battery. researchgate.netresearchgate.net This allows for the direct observation of the formation of solid-electrolyte interphases (SEI) or the interaction with reactants in a catalytic process. chemrxiv.org
Vibrational Spectroscopy Insights: In situ Raman and Infrared (IR) spectroscopy can provide detailed information about changes in chemical bonds during electrochemical reactions or catalytic cycles. iapchem.org This is crucial for identifying reaction intermediates and understanding the mechanisms of charge storage or catalysis at a molecular level.
| Technique | Information Obtained | Potential Application in this compound Research |
|---|---|---|
| In Situ/Operando XRD | Real-time crystal structure changes, phase transitions. | Monitoring structural stability and phase evolution during ion exchange or battery cycling. sciengine.com |
| In Situ/Operando TEM | Real-time imaging of morphology, particle size, and lattice changes. | Visualizing nanostructural transformations, dendrite formation, or catalyst particle restructuring. whut.edu.cn |
| In Situ/Operando XPS | Real-time surface elemental composition and chemical state. | Tracking the formation and evolution of surface layers (e.g., SEI in batteries) and catalyst active sites. researchgate.netresearchgate.net |
| In Situ Raman/IR Spectroscopy | Vibrational modes, molecular structure, and bond changes. | Identifying intermediate species in catalytic reactions and understanding electrolyte decomposition mechanisms. iapchem.org |
Multi-Scale Computational Modeling of this compound Systems
Computational modeling is an increasingly powerful tool for predicting material properties and guiding experimental research. For this compound, a multi-scale modeling approach, ranging from the atomic to the macroscopic level, is essential for a comprehensive understanding.
First-Principles Calculations: Density Functional Theory (DFT) is foundational for investigating the intrinsic electronic and structural properties of this compound. arxiv.orgtsijournals.com Future DFT studies will focus on calculating reaction energetics and activation barriers for catalytic processes, such as the reaction of CO and H₂S to form COS, identifying the nature of active sites on different crystal facets. researchgate.net These calculations can also predict the stability of new this compound phases and their interactions with various ions, guiding the design of materials for ion exchange. researchgate.net
Molecular Dynamics (MD) Simulations: Atomistic MD simulations can model the dynamic behavior of this compound systems over longer timescales. This is particularly useful for studying ion transport mechanisms in Cs₂S-based solid electrolytes or the structural evolution of hydrated membranes. nih.gov
This integrated computational framework will accelerate the discovery and optimization of this compound materials by allowing for in silico screening before committing to costly and time-consuming experimental synthesis and testing.
Exploration of Quantum Phenomena in Confined this compound Structures
When a semiconductor's dimensions are reduced to the nanoscale (typically below 20 nm), quantum confinement effects emerge, leading to size-dependent optical and electronic properties. nanografi.comwikipedia.org While much research has focused on materials like cadmium selenide (B1212193) or cesium lead halide perovskites ethz.chmdpi.com, a significant future direction is the synthesis and exploration of quantum-confined this compound nanostructures.
This compound Quantum Dots (QDs): The primary goal will be to synthesize stable, monodisperse Cs₂S quantum dots. Due to quantum confinement, the band gap of these QDs would increase as their size decreases, allowing for the tuning of their fluorescence emission color across the visible spectrum. wikipedia.org This opens up possibilities for their use in light-emitting diodes (LEDs) and bio-imaging, leveraging properties like high quantum yield and photostability that are characteristic of QDs. nanografi.com
Other Nanostructures: Beyond zero-dimensional QDs, research into one-dimensional nanowires and two-dimensional nanosheets of this compound is a promising frontier. These structures confine charge carriers in two or one dimension, respectively, leading to unique electronic and transport properties that could be exploited in transistors, photodetectors, and thermoelectric devices. rsc.org
Heterostructures: Creating heterostructures, such as core/shell Cs₂S/ZnS quantum dots, could further enhance photoluminescent properties and improve chemical stability. wikipedia.org Interfacing this compound nanostructures with other materials, like graphene or other semiconductors, could facilitate efficient charge transfer for applications in photocatalysis and photovoltaics. researchgate.net
The exploration of these quantum phenomena will transform this compound from a simple bulk compound into a versatile semiconductor platform with tunable properties for advanced optoelectronic applications.
Design of Next-Generation this compound-Based Functional Materials
Building on the advancements in synthesis, characterization, and modeling, the ultimate goal is to design and fabricate next-generation functional materials based on this compound. Future research will focus on translating fundamental understanding into practical applications with enhanced performance.
High-Performance Adsorbents: While metal sulfides are recognized for their potential in capturing heavy metal ions frontiersin.orgsci-hub.se, next-generation adsorbents will feature tailored structures synthesized for maximum efficiency and selectivity. researchgate.netspringernature.com By creating porous Cs₂S materials with controlled pore sizes and high surface areas, it will be possible to design superior ion exchangers for environmental remediation, specifically for the selective removal of radioactive cesium from acidic nuclear waste. springernature.comresearchgate.net
Advanced Energy Storage Components: this compound is being explored for use in energy storage devices. nanorh.com Future research will leverage novel synthesis routes and computational modeling to design Cs₂S-based solid-state electrolytes for safer, higher-energy-density batteries. Operando characterization will be key to understanding and mitigating degradation mechanisms, leading to longer cycle life. researchgate.net
Novel Catalytic Systems: The catalytic activity of this compound can be enhanced by precisely controlling its surface structure and active sites through advanced synthesis. researchgate.netnanorh.com DFT calculations will guide the design of Cs₂S catalysts with optimized performance for specific chemical transformations, such as in sulfur chemistry. researchgate.net
Tunable Optoelectronic Devices: By harnessing quantum confinement in Cs₂S nanostructures, a new class of optoelectronic materials can be developed. nanorh.com This includes tunable LEDs, sensitive photodetectors, and components for next-generation solar cells, where caesium-containing compounds have already shown promise for improving stability and efficiency. researchgate.netresearchgate.net
| Application Area | Next-Generation Goal | Required Material Property | Enabling Research Direction |
|---|---|---|---|
| Environmental Remediation | Highly selective adsorbents for radioactive Cs⁺ from acidic waste. | High surface area, optimized pore structure, acid stability. | Novel Synthesis Routes (8.1), Computational Modeling (8.3). researchgate.netspringernature.com |
| Energy Storage | Stable, high-conductivity solid-state electrolytes for batteries. | High ionic conductivity, stable interface with electrodes. | Advanced Characterization (8.2), Computational Modeling (8.3). researchgate.netnanorh.com |
| Optoelectronics | Tunable light-emitting diodes (LEDs) and photodetectors. | Size-dependent, tunable bandgap, high quantum yield. | Exploration of Quantum Phenomena (8.4). mdpi.comnanorh.com |
| Catalysis | Efficient and selective catalysts for sulfur-based chemistry. | Tailored surface active sites, high stability. | Novel Synthesis Routes (8.1), Computational Modeling (8.3). researchgate.net |
Q & A
Basic: What are the standard protocols for synthesizing high-purity caesium sulfide in laboratory settings?
Methodological Answer:
- Stoichiometric Control : Precisely measure molar ratios of caesium and sulfur (e.g., 2:1 for Cs₂S) under inert conditions (argon/glovebox) to avoid oxidation. Excess sulfur is sometimes added to prevent residual metal reactivity, but deviations can lead to polysulfide impurities (e.g., Cs₂S₃) .
- Reaction Vessel : Use sealed quartz ampoules or stainless-steel reactors heated to 300–500°C for homogeneous phase formation.
- Post-Synthesis Handling : Rapid quenching and storage in anhydrous environments to mitigate hygroscopic degradation.
Advanced: How can researchers resolve discrepancies in reported crystallographic data for this compound polymorphs?
Methodological Answer:
- Multi-Technique Validation : Combine powder X-ray diffraction (PXRD) with Rietveld refinement to identify coexisting phases (e.g., Cs₂S vs. Cs₂S₃). For example, PXRD refinements in Figure 4.14 of resolved Cs₂S₃ impurities in Cs₂S batches.
- Computational Cross-Check : Employ density functional theory (DFT) to predict lattice parameters and compare with experimental data.
- Controlled Synthesis Repeats : Reproduce synthesis under varying stoichiometries to isolate phase-pure samples.
Basic: What characterization techniques are essential for confirming the structural integrity of this compound compounds?
Methodological Answer:
- PXRD : Primary tool for phase identification; refine using software like TOPAS to detect polysulfide impurities .
- Spectroscopy : Raman spectroscopy to identify S–S bonding in polysulfides (e.g., Cs₂S₃ at 450–500 cm⁻¹) .
- Elemental Analysis : Energy-dispersive X-ray spectroscopy (EDS) to verify Cs:S ratios.
Advanced: What methodologies are effective in quantifying trace polysulfide impurities in this compound samples?
Methodological Answer:
- Quantitative PXRD : Use Rietveld refinement to estimate impurity phases (e.g., 5–10% Cs₂S₃ in Cs₂S) .
- Thermogravimetric Analysis (TGA) : Monitor sulfur loss during heating to differentiate Cs₂S (stable) from Cs₂S₃ (decomposes at lower temperatures).
- Mass Spectrometry : Detect sulfur clusters (e.g., S₃⁻) in sublimated byproducts.
Basic: How should researchers handle the hygroscopic nature of this compound during experimental procedures?
Methodological Answer:
- Inert Atmosphere : Perform synthesis and handling in gloveboxes (<1 ppm O₂/H₂O).
- Coating Techniques : Encapsulate samples in paraffin or inert polymers for temporary air stability .
- Real-Time Monitoring : Use moisture sensors in reaction chambers to detect contamination.
Advanced: How can computational modeling complement experimental studies in predicting this compound’s electronic properties?
Methodological Answer:
- Band Structure Calculations : Use DFT to predict bandgaps and compare with UV-Vis absorption edges (e.g., Cs₂S bandgap ~3.2 eV).
- Defect Analysis : Simulate sulfur vacancies’ impact on ionic conductivity using VASP or Quantum ESPRESSO.
- Validation : Cross-check computed phonon spectra with experimental Raman data to confirm lattice dynamics .
Basic: What statistical approaches are recommended for analyzing spectroscopic data in this compound research?
Methodological Answer:
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainties in peak fitting (e.g., Lorentzian vs. Gaussian models).
- Multivariate Analysis : Use principal component analysis (PCA) to deconvolute overlapping Raman peaks from mixed phases .
- Signal-to-Noise Optimization : Average multiple scans and use lock-in amplifiers for low-intensity signals (e.g., laser absorption at 852.1 nm ).
Advanced: What experimental controls are necessary when investigating the radiotoxic effects of caesium isotopes in biological systems?
Methodological Answer:
- Stable Isotope Controls : Use non-radioactive ¹³³Cs to isolate chemical vs. radiological effects. For example, cytotoxicity thresholds for Cs⁺ are >119 µM, far exceeding typical experimental concentrations (~35 nM) .
- Dosimetry Calibration : Quantify radiation exposure using Geiger-Müller counters paired with cell viability assays.
- Blinded Replicates : Ensure independent replication of toxicity assays to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
